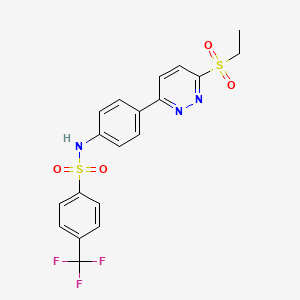

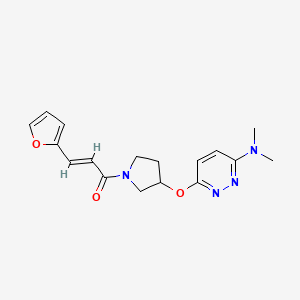

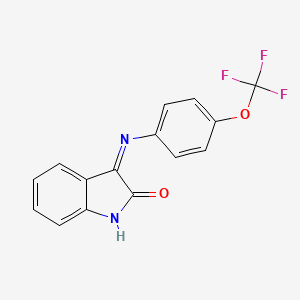

2-(3,4-dimethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in the late 1990s and has since been used in scientific research to better understand the role of the dopamine D4 receptor in various physiological and pathological conditions.

Scientific Research Applications

Organic Synthesis and Chemical Properties

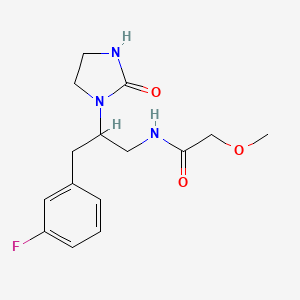

Synthetic Intermediates : Compounds with related structures are utilized as synthetic intermediates in the production of pharmaceutically effective compounds. For example, 4-benzyloxy-3-pyrrolin-2-on-1-yl acetamide serves as an advantageous intermediate for the production of 4-hydroxypyrrolidin-2-1-yl acetamide, highlighting the importance of acetamide derivatives in pharmaceutical synthesis (Fort, 2002).

Corrosion Inhibitors : Acetamide derivatives, such as 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide, have been synthesized and evaluated for their role as corrosion inhibitors, indicating their utility in industrial applications to protect metals against corrosion (Yıldırım & Cetin, 2008).

Nucleophilic Substitution Reactions : The structural and reactive versatility of acetamide derivatives enables their use in complex organic transformations, such as the nucleophilic aromatic substitution, which is fundamental in creating a variety of functionalized organic compounds (Getlik et al., 2013).

Pharmacological Applications

- Kinase Inhibition and Anticancer Activity : N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives, including structures with pyridine and thiazole rings, have been synthesized and evaluated for Src kinase inhibitory activities and anticancer properties, demonstrating the potential of acetamide derivatives in developing new anticancer drugs (Fallah-Tafti et al., 2011).

Material Science

- Polyimide Synthesis : Pyridine-bridged aromatic dianhydrides, such as those derived from acetamide functionalities, have been used to synthesize polyimides with high thermal stability and mechanical strength, indicating their relevance in high-performance material applications (Wang et al., 2006).

properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4/c1-26-19-10-9-16(13-20(19)27-2)14-21(25)24-15-17-6-5-7-18(12-17)28-22-8-3-4-11-23-22/h3-13H,14-15H2,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEHRVYXULXIIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethoxyphenyl)-N-(3-(pyridin-2-yloxy)benzyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-hydroxy-4-methoxy-2-methylbutyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2973150.png)

![3-{[(4-bromobenzyl)sulfinyl]methyl}-5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2973151.png)

![3-(3-Methoxypropyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2973153.png)

![5-bromo-N-(6-sulfamoylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2973158.png)

![Ethyl 3-(4-chlorophenyl)-5-(3,4-difluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2973166.png)